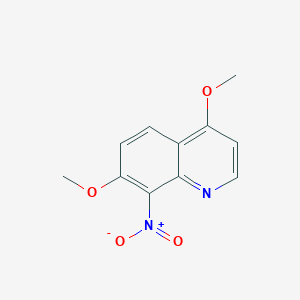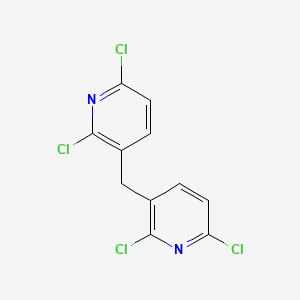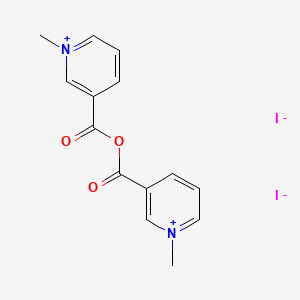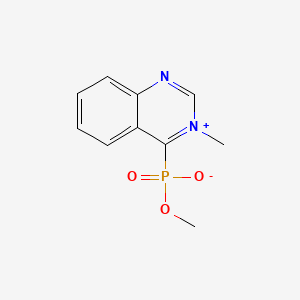
Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt is a unique organic compound known for its distinctive structure and properties This compound belongs to the class of cinnolinium salts, which are heterocyclic aromatic compounds containing a cinnoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnolinium salts, including Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt, typically involves Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions. These reactions are carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may involve the use of 2-phenyl-2H-indazole and internal alkynes, resulting in the formation of polycyclic heteroaromatic compounds .
Industrial Production Methods
Industrial production of cinnolinium salts often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications.
化学反応の分析
Types of Reactions
Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cinnolinium salts.
科学的研究の応用
Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in cancer treatment through mitochondrial apoptosis pathways.
Industry: Utilized in the development of fluorescent dyes and other materials with specific optical properties.
作用機序
The mechanism by which Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt exerts its effects involves its interaction with molecular targets and pathways. For instance, in photodynamic therapy, the compound’s enhanced two-photon absorption leads to the generation of singlet oxygen, which induces mitochondrial apoptosis in cancer cells . The specific molecular targets and pathways depend on the application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt include other cinnolinium salts and related heterocyclic compounds, such as:
- Indazolo[2,1-a]cinnolin-7-ium salts
- Diazabenzofluoranthenium salts
Uniqueness
Its ability to undergo specific reactions and its enhanced two-photon absorption make it particularly valuable in scientific research and medical applications .
特性
| 109491-24-9 | |
分子式 |
C10H11N2O3P |
分子量 |
238.18 g/mol |
IUPAC名 |
methoxy-(3-methylquinazolin-3-ium-4-yl)phosphinate |
InChI |
InChI=1S/C10H11N2O3P/c1-12-7-11-9-6-4-3-5-8(9)10(12)16(13,14)15-2/h3-7H,1-2H3 |
InChIキー |
PEKKNYVGWSOZPL-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C(C2=CC=CC=C2N=C1)P(=O)([O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

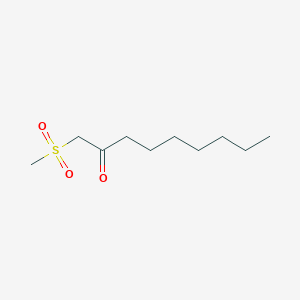
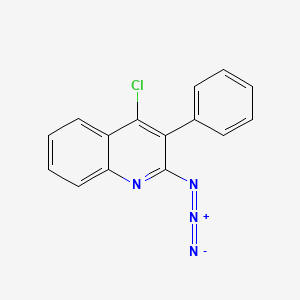
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
